molecular formula C14H18O5 B1325999 Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate CAS No. 898758-59-3

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate

Cat. No.: B1325999
CAS No.: 898758-59-3
M. Wt: 266.29 g/mol
InChI Key: PDBKOUCFPXIPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutyrate moiety, which is further substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(3,5-dimethoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid.

    Reduction: Ethyl 4-(3,5-dimethoxyphenyl)-4-hydroxybutyrate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the active 4-(3,5-dimethoxyphenyl)-4-oxobutyric acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate
  • Ethyl 4-(3,5-dimethoxyphenyl)-4-hydroxybutyrate
  • Ethyl 4-(3,5-dimethoxyphenyl)-4-oxopentanoate

Uniqueness

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-19-14(16)6-5-13(15)10-7-11(17-2)9-12(8-10)18-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBKOUCFPXIPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645827
Record name Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-59-3
Record name Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.